molecular formula C5H8N2O2 B3046086 3,5-Dimethoxy-1H-pyrazole CAS No. 119224-75-8

3,5-Dimethoxy-1H-pyrazole

Cat. No. B3046086
CAS RN: 119224-75-8
M. Wt: 128.13 g/mol
InChI Key: QXXCDDWJKVBBAF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-1H-pyrazole is a chemical compound with the CAS Number: 119224-75-8 . It has a molecular weight of 128.13 . The compound is in powder form .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3,5-Dimethoxy-1H-pyrazole, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, one study reported the synthesis of substituted 3,5-dimethyl-1H-pyrazolyl-acetylphthalazine-1,4-diones by condensation of phthalic anhydride and 2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide .


Molecular Structure Analysis

Pyrazoles, including 3,5-Dimethoxy-1H-pyrazole, are known for their structural diversity and wide range of applications. They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

3,5-Dimethoxy-1H-pyrazole can react with other compounds to form new substances. For example, 3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds . It reacts with malonic esters to give a family of cross-conjugated monomeric betaines .


Physical And Chemical Properties Analysis

3,5-Dimethoxy-1H-pyrazole is a powder that is stored at room temperature . It has a molecular weight of 128.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: 3,5-Dimethoxy-1H-pyrazole derivatives are synthesized through various chemical processes. For instance, the synthesis of N1-substituted 3,5-dimethoxy-1H-pyrazoles, including their halogenated forms, has been detailed, contributing to the understanding of their structural properties and potential applications in organic chemistry (Holzer & Gruber, 1995).
  • Characterization Techniques: Advanced spectroscopic techniques like NMR are employed for detailed structural characterization of these compounds, providing essential insights into their molecular architecture and potential reactivity (Holzer & Gruber, 1995).

Antioxidant Potential

  • Novel Antioxidant Agents: Derivatives of 3,5-Dimethoxy-1H-pyrazole, when integrated with other heterocyclic moieties like thiazole and pyridine, have been evaluated for their antioxidant potential. These novel compounds have shown promising results in DPPH scavenging assays, indicating their potential as effective antioxidant agents (Kaddouri et al., 2020).

Electrochemical Studies

  • Electrochemical Catalysis: Research has been conducted on the electrocatalyzed N–N coupling and ring cleavage reactions of various 1H-pyrazole derivatives, including 3,5-dimethoxy-1H-pyrazole. This work facilitates the synthesis of new heterocyclic compounds and provides insights into environmentally compatible electro-organic synthesis processes (Zandi et al., 2021).

Kinetic and Mechanistic Studies

  • Kinetic Analysis: Studies on the synthesis of certain 3,5-dimethoxy-1H-pyrazole derivatives under specific catalytic and ultrasonic conditions provide valuable data on reaction kinetics and mechanisms. This research is crucial for optimizing synthetic routes and understanding the behavior of these compounds under varied reaction conditions (Wang et al., 2015).

Crystallography and Molecular Structure

  • X-ray Crystallography: The application of X-ray crystallography in determining the crystal structures of 3,5-dimethoxy-1H-pyrazole derivatives aids in understanding their molecular conformation and intermolecular interactions. Such studies are vital for the development of new materials and pharmaceuticals (Wang, Zheng, & Fan, 2009).

Applications in Medicinal Chemistry

  • Anticancer Potential: Research on platinum and palladium complexes with ligands containing 3,5-dimethoxy-1H-pyrazole derivatives has shown promising results in the search for novel anticancer agents. These studies involve evaluating alkylating activity, cytotoxicity, apoptosis induction, and DNA binding, highlighting the potential therapeutic applications of these compounds (Budzisz et al., 2004).

Mechanism of Action

While the specific mechanism of action for 3,5-Dimethoxy-1H-pyrazole is not explicitly mentioned in the search results, pyrazole derivatives are known to interact with various targets, which can impact their biological activities .

Safety and Hazards

The safety data sheet for 3,5-Dimethyl-1H-pyrazole (a related compound) suggests that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

While specific future directions for 3,5-Dimethoxy-1H-pyrazole were not found in the search results, pyrazole derivatives are known for their wide range of applications in major fields, including the pharmaceutical industry . Therefore, future research may focus on exploring new synthetic methods and applications for 3,5-Dimethoxy-1H-pyrazole.

properties

IUPAC Name

3,5-dimethoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-8-4-3-5(9-2)7-6-4/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXCDDWJKVBBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557648
Record name 3,5-Dimethoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-1H-pyrazole

CAS RN

119224-75-8
Record name 3,5-Dimethoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethoxy-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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